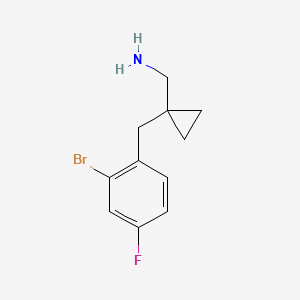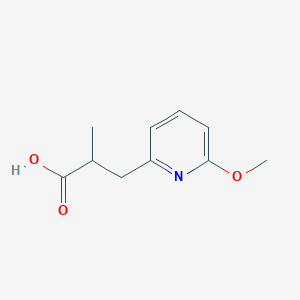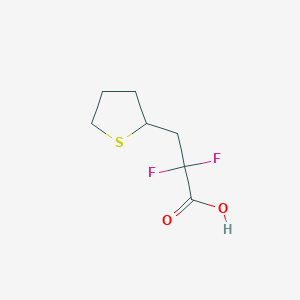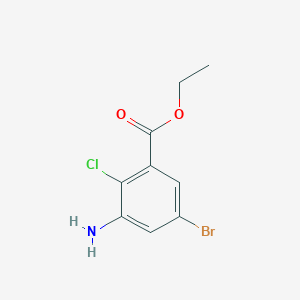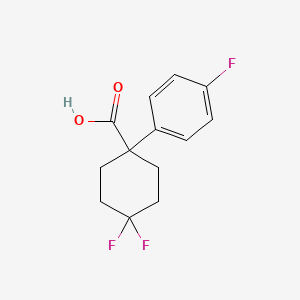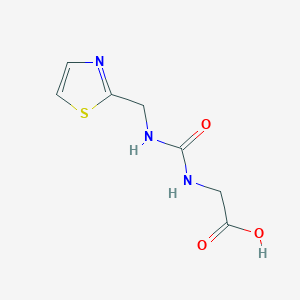
(3-Amino-2,2-dimethylcyclobutyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-2,2-dimethylcyclobutyl)acetic acid is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclobutane ring substituted with an amino group and two methyl groups, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-dimethylcyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclobutanone with ammonia to introduce the amino group, followed by carboxylation to form the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
(3-Amino-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
(3-Amino-2,2-dimethylcyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of (3-Amino-2,2-dimethylcyclobutyl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
2-(3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl)acetic acid: Similar structure with a tert-butoxycarbonyl protecting group.
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid (hydrochloride): Similar structure with a hydrochloride salt form.
Uniqueness
(3-Amino-2,2-dimethylcyclobutyl)acetic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
2302-79-6 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
2-(3-amino-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChIキー |
RMKJBBVOFCLYBL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1N)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
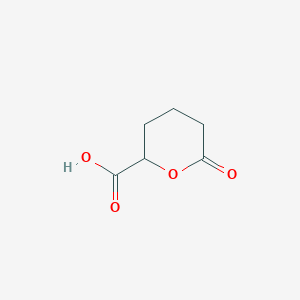
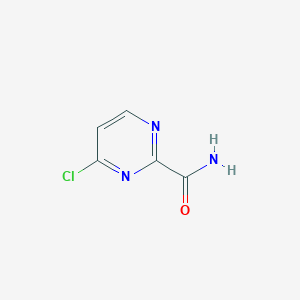
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)
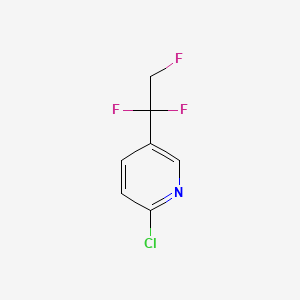
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
